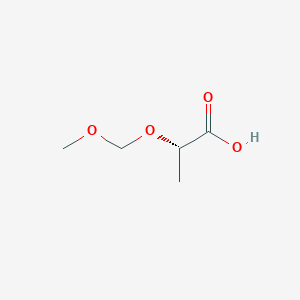
Phosphorothioic acid,trisodium salt, dodecahydrate (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, trisodium salt, dodecahydrate, also known as Sodium Thiophosphate, is a specialty chemical with the CAS number 51674-17-0 . It has various synonyms including Sodium Thiophosphate Dodecahydrate, Sodium Thiophosphate tribasisch dodecahydrate, and Sodium triphosphate tribasic dodecahydrate .
Molecular Structure Analysis
The molecular formula of Phosphorothioic acid, trisodium salt, dodecahydrate is H24Na3O15PS . The molecular weight is 396.19 . The structure is based on the phosphorothioic acid molecule, with three sodium ions replacing the hydrogen ions, and twelve water molecules associated with it.Physical And Chemical Properties Analysis
Phosphorothioic acid, trisodium salt, dodecahydrate has a molecular weight of 380.12 . It has a density of 1.62 g/mL at 25 °C .Applications De Recherche Scientifique
These applications highlight the versatility of sodium thiophosphate in diverse scientific contexts. Researchers continue to explore its properties and potential novel uses. If you need further details or have additional questions, feel free to ask! 🌟
For more information, you can refer to the ChemicalBook entry on Sodium Thiophosphate . Additionally, you can find it available for purchase at CymitQuimica and FujiFilm Wako Pure Chemical Corporation .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Phosphorothioic acid, trisodium salt, dodecahydrate (9CI) involves the reaction of phosphorus pentasulfide with sodium hydroxide followed by neutralization with hydrochloric acid and precipitation with sodium chloride.", "Starting Materials": [ "Phosphorus pentasulfide", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "1. Phosphorus pentasulfide is added to a solution of sodium hydroxide in water.", "2. The mixture is heated and stirred until the phosphorus pentasulfide dissolves completely.", "3. The resulting solution is then neutralized with hydrochloric acid to form phosphoric acid and sodium chloride.", "4. The solution is then cooled and filtered to remove any solid impurities.", "5. The filtrate is then treated with excess sodium chloride to precipitate the trisodium salt of phosphorothioic acid.", "6. The precipitate is collected by filtration and washed with water to remove any remaining impurities.", "7. The product is then dried to obtain the dodecahydrate form of the trisodium salt of phosphorothioic acid." ] } | |
Numéro CAS |
51674-17-0 |
Nom du produit |
Phosphorothioic acid,trisodium salt, dodecahydrate (9CI) |
Formule moléculaire |
H5NaO4PS |
Poids moléculaire |
155.06 |
InChI |
InChI=1S/Na.H3O3PS.H2O/c;1-4(2,3)5;/h;(H3,1,2,3,5);1H2 |
Clé InChI |
BBHHOEPBXMMGNW-UHFFFAOYSA-N |
SMILES |
O.OP(=S)(O)O.[Na] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408700.png)
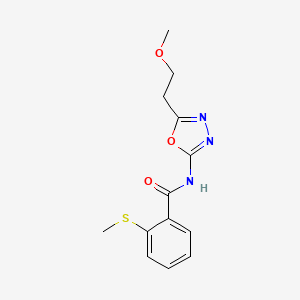
![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2408703.png)
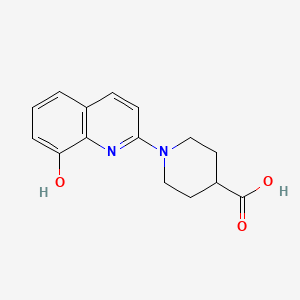
![Ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408707.png)

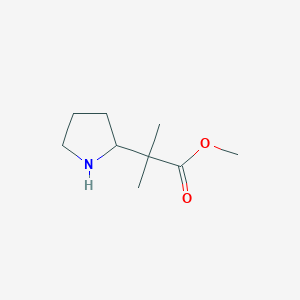
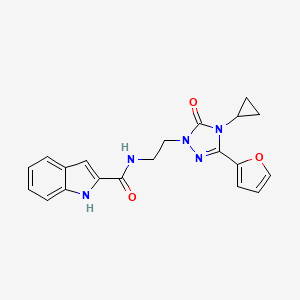
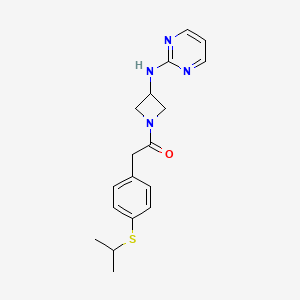
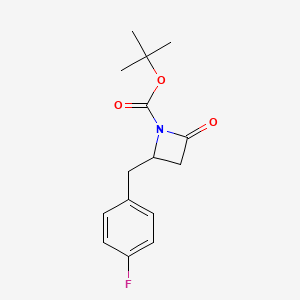
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2408716.png)
![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)
